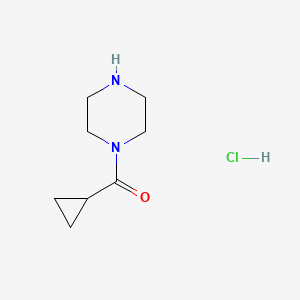

1-(Cyclopropylcarbonyl)piperazine Hydrochloride

Descripción

The exact mass of the compound 1-(Cyclopropylcarbonyl)piperazine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Cyclopropylcarbonyl)piperazine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylcarbonyl)piperazine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

cyclopropyl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;/h7,9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHDAPMHNYYTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021298-67-8 | |

| Record name | 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Cyclopropylcarbonyl)piperazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7PP4J6RFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Strategic Role of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride, a pivotal intermediate in contemporary pharmaceutical synthesis. We will delve into its chemical attributes, synthesis, and its critical role in the development of targeted therapies, with a particular focus on oncology and neuroprotection. This document will elucidate the structure-activity relationships that make this moiety a valuable asset in drug design, supported by detailed mechanistic insights and experimental protocols.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful drug candidates, earning the designation of "privileged structures." The piperazine ring is a quintessential example, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] When combined with a cyclopropylcarbonyl group, the resulting 1-(cyclopropylcarbonyl)piperazine moiety offers a unique combination of rigidity, metabolic stability, and specific steric and electronic properties that medicinal chemists can strategically leverage.[2][3] This guide will explore the multifaceted applications of its hydrochloride salt, a form that enhances solubility and ease of handling in synthetic processes.[4]

The primary utility of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride lies in its role as a key building block for complex active pharmaceutical ingredients (APIs).[3] Its application spans multiple therapeutic areas, most notably in the synthesis of targeted cancer therapies and novel agents for neurological disorders.[3][5] This guide will provide an in-depth analysis of its application in the synthesis of the PARP inhibitor Olaparib and neuroprotective agents targeting the sigma-1 receptor, offering both mechanistic understanding and practical synthetic insights.

Physicochemical Properties and Synthesis

Key Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅ClN₂O | [3] |

| Molecular Weight | 190.67 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 175 - 179 °C | [3] |

| Solubility | Soluble in water | [4] |

| Purity | ≥ 98% | [3] |

Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: A Validated Protocol

The synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a well-established process, crucial for ensuring a consistent supply of this key intermediate for research and large-scale pharmaceutical production.[4] A common and efficient method involves the deprotection of a Boc-protected piperazine derivative.

Experimental Protocol: Synthesis via Deprotection

This protocol is adapted from established patent literature, providing a reliable method for laboratory-scale synthesis.[5][6]

Materials:

-

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Absolute Ethanol

-

Cyclopropanecarbonyl chloride or Methanesulfonyl chloride

-

n-Heptane or Isopropyl ether

-

Nitrogen gas supply

-

Standard laboratory glassware and stirring equipment

-

Vacuum drying oven

Procedure:

-

Deprotection of the Boc Group:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (e.g., 150g) in anhydrous dichloromethane (e.g., 250mL).

-

Cool the stirring solution to 5°C using an ice bath.

-

Slowly add trifluoroacetic acid (e.g., 270g) dropwise, maintaining the temperature at 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (25°C) and stir for 3-5 hours.

-

Monitor the reaction for the complete consumption of the starting material using a suitable analytical technique (e.g., TLC or GC).

-

Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA, yielding crude 1-(Cyclopropylcarbonyl)piperazine.

-

-

Salt Formation:

-

Dissolve the crude 1-(Cyclopropylcarbonyl)piperazine in absolute ethanol (e.g., 190mL) in a clean flask under a nitrogen atmosphere.

-

Cool the solution to 5°C.

-

Slowly add cyclopropanecarbonyl chloride (e.g., 56g) or methanesulfonyl chloride dropwise while stirring.

-

After the addition, allow the mixture to warm to 25°C.

-

If crystallization does not occur spontaneously, add a seed crystal of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.

-

Continue stirring for 1 hour.

-

Slowly add an anti-solvent such as n-heptane or isopropyl ether (e.g., 90-100mL) to induce further precipitation.

-

Cool the mixture to 0°C and stir for an additional hour.

-

Collect the solid product by filtration.

-

Wash the filter cake with the anti-solvent used.

-

Dry the product in a vacuum drying oven at 20-25°C for 6 hours to obtain 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.

-

Workflow Diagram:

Caption: Synthesis workflow of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.

Application in Oncology: Synthesis of the PARP Inhibitor Olaparib

1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a crucial intermediate in the synthesis of Olaparib, a first-in-class poly (ADP-ribose) polymerase (PARP) inhibitor.[7][8] Olaparib is approved for the treatment of certain types of cancers with mutations in the BRCA1 and BRCA2 genes.[7]

Mechanism of Action: Synthetic Lethality through PARP Inhibition

PARP enzymes are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[9][10] In healthy cells, if SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication, which are then repaired by the homologous recombination (HR) pathway, a process dependent on functional BRCA1 and BRCA2 proteins.

In cancer cells with BRCA mutations, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair. By inhibiting PARP, Olaparib prevents the repair of SSBs, leading to their accumulation and subsequent conversion to DSBs.[10][11] Without a functional HR pathway, these DSBs cannot be repaired, resulting in genomic instability and cell death. This concept, where the inhibition of two different pathways leads to cell death while the inhibition of either one alone does not, is known as synthetic lethality.[11]

Signaling Pathway Diagram: PARP Inhibition and Synthetic Lethality

Caption: PARP inhibition leading to synthetic lethality in BRCA-mutant cancer cells.

Synthetic Protocol for Olaparib

The synthesis of Olaparib from 1-(Cyclopropylcarbonyl)piperazine Hydrochloride involves a coupling reaction with a phthalazinone derivative.[8][12][13]

Experimental Protocol: Synthesis of Olaparib

This protocol is a generalized representation based on published patent literature.[12][13]

Materials:

-

4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)-2H-phthalazin-1-one (Intermediate B)

-

1-(Cyclopropylcarbonyl)piperazine Hydrochloride

-

Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Cyclopropanecarbonyl chloride

-

5% Citric acid solution

-

5% Sodium carbonate solution

-

Water

-

Ethanol

Procedure:

-

Amide Coupling:

-

Dissolve Intermediate B in dichloromethane.

-

To this solution, add triethylamine.

-

In a separate flask, prepare a solution of cyclopropanecarbonyl chloride in dichloromethane.

-

Add the cyclopropanecarbonyl chloride solution dropwise to the stirred solution of Intermediate B.

-

Allow the reaction to proceed at room temperature until completion, monitored by a suitable analytical method.

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with 5% citric acid solution, 5% sodium carbonate solution, and water.

-

Separate the organic layer and remove the dichloromethane by distillation.

-

Add ethanol to the residue and heat to dissolve.

-

Allow the solution to cool to induce crystallization of Olaparib.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Application in Neuroprotection: Targeting the Sigma-1 Receptor

1-(Cyclopropylcarbonyl)piperazine Hydrochloride is also a valuable reagent in the synthesis of Esaprazole analogs, which have demonstrated neuroprotective properties through their interaction with the sigma-1 (σ1) receptor.[4] The piperazine scaffold is frequently found in centrally active agents due to its favorable pharmacokinetic profile for crossing the blood-brain barrier.[1][14]

The Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[15][16][17] It plays a crucial role in regulating calcium signaling, ion channel activity, and cellular stress responses.[15][17][18] Activation of the sigma-1 receptor has been shown to be neuroprotective in various models of neurodegenerative diseases.[16][19] The proposed mechanisms for its neuroprotective effects include the suppression of oxidative stress, reduction of apoptosis, and modulation of neuroinflammation.[19]

Signaling Pathway Diagram: Neuroprotective Effects of Sigma-1 Receptor Activation

Caption: Neuroprotective signaling cascade initiated by sigma-1 receptor activation.

Structure-Activity Relationship (SAR) Insights

The incorporation of the 1-(cyclopropylcarbonyl)piperazine moiety into drug candidates is a deliberate strategy to enhance their pharmacological properties.[20][21][22][23]

-

The Cyclopropyl Group: This small, rigid ring system offers several advantages.[24] It can increase metabolic stability by blocking sites susceptible to oxidation.[24] Its unique electronic properties and conformational rigidity can lead to enhanced binding affinity and potency by orienting the molecule optimally within the target's binding pocket.[24]

-

The Piperazine Ring: As a common pharmacophore in central nervous system (CNS) drugs, the piperazine moiety often improves aqueous solubility and can be readily modified to fine-tune a compound's pharmacokinetic and pharmacodynamic profile.[1][2][25] It can act as a linker to connect different pharmacophoric elements and its basic nitrogen atoms can form crucial ionic interactions with biological targets.[25]

Conclusion

1-(Cyclopropylcarbonyl)piperazine Hydrochloride has firmly established itself as a versatile and valuable intermediate in modern drug discovery. Its strategic incorporation into drug candidates has led to significant advancements in the fields of oncology and neuropharmacology. The unique combination of the cyclopropyl group's metabolic stability and conformational rigidity with the favorable pharmacokinetic properties of the piperazine ring provides a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and the structure-activity relationships it imparts is essential for researchers and scientists aiming to develop the next generation of targeted therapeutics.

References

- CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google P

-

olaparib - New Drug Approvals. (URL: [Link])

-

Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. (URL: [Link])

- WO2018038680A1 - Processes for preparing olaparib - Google P

-

Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed. (URL: [Link])

-

Unlocking Pharmaceutical Synthesis: The Role of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects. (URL: [Link])

-

Piperazine skeleton in the structural modification of natural products: a review - PMC. (URL: [Link])

-

(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds - ResearchGate. (URL: [Link])

-

Signal Transduction pathway of PARP enzyme. | Download Scientific Diagram - ResearchGate. (URL: [Link])

- WO2018038680A1 - Processes for preparing olaparib - Google P

-

Structure Activity Relationships - Drug Design Org. (URL: [Link])

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: [Link])

- US10100017B2 - Processes for preparing olaparib - Google P

- EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)

-

Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - Frontiers. (URL: [Link])

-

Schematic diagram of PARP activation in inflammatory signaling.... - ResearchGate. (URL: [Link])

-

Structure-activity relationships for the design of small-molecule inhibitors - PubMed. (URL: [Link])

-

Lack of synergy between AR-targeted therapies and PARP inhibitors in homologous recombination–proficient prostate cancer - PNAS. (URL: [Link])

-

SAR: Structure Activity Relationships - CDD Vault. (URL: [Link])

-

Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms - MDPI. (URL: [Link])

-

Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds - SID. (URL: [Link])

-

Structure-activity relationship (SAR) - GARDP Revive. (URL: [Link])

-

A schematic representation of the mechanism of action of PARP... - ResearchGate. (URL: [Link])

-

Overview of Sigma-1R Subcellular Specific Biological Functions and Role in Neuroprotection - Semantic Scholar. (URL: [Link])

-

Sigma-1 receptor - Wikipedia. (URL: [Link])

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. (URL: [Link])

-

(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (URL: [Link])

Sources

- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]

- 6. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 13. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 14. sid.ir [sid.ir]

- 15. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 17. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 21. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. collaborativedrug.com [collaborativedrug.com]

- 23. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 24. researchgate.net [researchgate.net]

- 25. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride for Advanced Drug Discovery

This guide provides a comprehensive technical overview of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, chemical properties, and critical applications, with a focus on its role in the development of targeted therapeutics.

Introduction: A Versatile Scaffold in Pharmaceutical Synthesis

1-(Cyclopropylcarbonyl)piperazine Hydrochloride has emerged as a compound of significant interest within the pharmaceutical industry. Its unique molecular architecture, which combines the rigid, strained cyclopropyl group with the versatile piperazine ring, makes it an invaluable intermediate in the synthesis of complex bioactive molecules.[1][2] The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.[2]

This guide will explore the fundamental aspects of this compound, from its synthesis and characterization to its strategic implementation in the synthesis of high-profile drugs, most notably the PARP inhibitor Olaparib.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is essential for its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1021298-67-8 | [3] |

| Molecular Formula | C₈H₁₅ClN₂O | [3] |

| Molecular Weight | 190.67 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 175-179 °C | [1] |

| Solubility | Soluble in water | [4] |

Structural Confirmation: Spectroscopic Analysis

Confirmation of the chemical structure of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is typically achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

¹H-NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals that confirm the presence of both the cyclopropyl and piperazine moieties.

-

δ 9.58 (s, 2H): This broad singlet corresponds to the two protons of the secondary amine in the piperazine ring, present as the hydrochloride salt.

-

δ 3.69-4.08 (m, 4H): These multiplets represent the protons on the carbons of the piperazine ring adjacent to the amide nitrogen.

-

δ 3.04-3.16 (m, 4H): These multiplets are assigned to the protons on the carbons of the piperazine ring adjacent to the secondary amine.

-

δ 1.96-2.03 (m, 1H): This multiplet corresponds to the single proton on the cyclopropyl ring attached to the carbonyl group.

-

δ 0.71-0.76 (m, 4H): This multiplet represents the four protons on the two CH₂ groups of the cyclopropyl ring.[1]

¹³C-NMR (100 MHz, DMSO-d₆) of the free base:

-

δ 171.9: Carbonyl carbon (C=O)

-

δ 42.9, 42.2: Piperazine ring carbons

-

δ 10.7: Cyclopropyl methine carbon (CH)

-

δ 7.6: Cyclopropyl methylene carbons (CH₂)[5]

LC-MS (ESI): Electrospray ionization mass spectrometry typically shows the protonated molecule of the free base at m/z 155 (M+H)⁺.[1]

Synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

The synthesis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a critical process for ensuring a high-purity starting material for subsequent pharmaceutical manufacturing. A common and efficient method involves the deprotection of a protected piperazine precursor.

Synthetic Pathway Overview

Caption: Synthetic route to 1-(Cyclopropylcarbonyl)piperazine HCl.

Detailed Experimental Protocol

This protocol describes the deprotection of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate to yield the desired product.[1]

Materials:

-

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) solution in methanol (e.g., 3M)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in methanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Acid Addition: Slowly add a solution of hydrochloric acid in methanol (e.g., 3M, 1.5-2 equivalents) to the cooled reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight.

-

Work-up: Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or LC-MS). Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Isolation: The resulting solid is 1-(Cyclopropylcarbonyl)piperazine Hydrochloride, which can be dried under vacuum to remove any residual solvent. The yield is typically quantitative.[1]

Applications in Drug Development

The primary application of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride is as a key building block in the synthesis of active pharmaceutical ingredients (APIs).

Synthesis of Olaparib: A PARP Inhibitor

1-(Cyclopropylcarbonyl)piperazine is a crucial intermediate in the synthesis of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer.[6]

Caption: Key coupling step in the synthesis of Olaparib.

The synthesis involves the coupling of 1-(Cyclopropylcarbonyl)piperazine with a substituted benzoic acid derivative to form the final Olaparib molecule. This reaction highlights the importance of having a high-purity source of the piperazine intermediate to ensure the quality and yield of the final API.

Potential in Neurological Drug Discovery

Piperazine derivatives are widely investigated for their potential as anxiolytics, antidepressants, and antipsychotics.[2][4] The incorporation of the cyclopropylcarbonyl moiety can influence the compound's interaction with biological targets, potentially enhancing its efficacy and modifying its safety profile.[4] Research has indicated its use in the synthesis of Esaprazole analogs, which have shown neuroprotective properties in vitro.[7]

Analytical Methodologies

Robust analytical methods are essential for quality control, ensuring the purity and identity of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of piperazine and its derivatives. Due to the lack of a strong chromophore in the piperazine moiety, direct UV detection can be challenging at low concentrations. A common approach involves derivatization to introduce a UV-active group.

Protocol: HPLC-UV Analysis with Derivatization

This method is adapted from a validated procedure for piperazine analysis and can be applied for the quantification of impurities.[8]

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Heptafluorobutyric acid (HFBA)

-

4-Chloro-7-nitrobenzofuran (NBD-Cl) for derivatization

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately weigh the 1-(Cyclopropylcarbonyl)piperazine Hydrochloride sample.

-

Dissolve in a suitable solvent (e.g., a mixture of 20 mM HCl and methanol).

-

React with NBD-Cl to form a UV-active derivative. This reaction is typically carried out in a buffered solution at a slightly basic pH.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 5mM Heptafluorobutyric acid in water

-

Gradient Program: A gradient elution is typically employed to ensure good separation of the derivatized analyte from any impurities and excess derivatizing agent.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: As appropriate for the NBD derivative (typically in the visible range).

-

Gas Chromatography (GC)

GC can also be utilized for the analysis of piperazine derivatives, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Protocol: General GC Method

The following is a general GC method that can be optimized for the analysis of 1-(Cyclopropylcarbonyl)piperazine.[9]

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Column: A mid-polarity column (e.g., DB-17, 30 m x 0.53 mm, 1 µm film thickness) is a suitable starting point.

Conditions:

-

Carrier Gas: Helium

-

Injector Temperature: 250 °C

-

Detector Temperature: 260 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 260 °C).

-

Injection Volume: 1.0 µL

-

Diluent: Methanol

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1-(Cyclopropylcarbonyl)piperazine Hydrochloride.

GHS Hazard Statements:

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

1-(Cyclopropylcarbonyl)piperazine Hydrochloride is a fundamentally important building block in the landscape of modern pharmaceutical synthesis. Its well-defined chemical properties and versatile reactivity make it an indispensable tool for medicinal chemists. A comprehensive understanding of its synthesis, characterization, and analytical methodologies, as outlined in this guide, is crucial for its effective and safe utilization in the development of next-generation therapeutics. The continued exploration of this and similar scaffolds will undoubtedly lead to the discovery of novel and impactful medicines.

References

-

Chatterjee, I., Roy, D., & Panda, G. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20847955, 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. Retrieved from [Link]

Sources

- 1. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]

- 2. amphray.com [amphray.com]

- 3. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl)-, mo… [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyclopropyl(piperazin-1-yl)methanone Hydrochloride

Introduction

Cyclopropyl(piperazin-1-yl)methanone hydrochloride is a heterocyclic organic compound that has garnered attention within the pharmaceutical and chemical synthesis sectors. Structurally, it consists of a cyclopropyl group linked to a piperazine ring via a carbonyl bridge, with the hydrochloride salt form enhancing its stability and solubility in aqueous media. This compound primarily serves as a critical building block or intermediate in the synthesis of more complex molecules, notably in the development of active pharmaceutical ingredients (APIs).[1] Its utility has been identified in the synthesis of esaprazole analogs, which are investigated for their neuroprotective properties, and it is also known as a key intermediate for the PARP inhibitor, Olaparib.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and handling protocols, tailored for professionals in drug development and chemical research.

Chemical and Physical Properties

The hydrochloride salt of Cyclopropyl(piperazin-1-yl)methanone exists as a white to off-white solid at room temperature.[3][4] The inclusion of the hydrochloride salt is a standard practice in pharmaceutical chemistry to improve the physicochemical properties of a basic compound, such as enhancing its solubility in polar solvents like water and improving its stability for storage and handling.[2][3]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | cyclopropyl(piperazin-1-yl)methanone;hydrochloride | [5] |

| Synonyms | 1-(Cyclopropylcarbonyl)piperazine hydrochloride, Olaparib Impurity 24 | [2][5] |

| CAS Number | 1021298-67-8 | [2][5] |

| Molecular Formula | C₈H₁₅ClN₂O | [3][5] |

| Molecular Weight | 190.67 g/mol | [2][5] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 175 - 179 °C | [2][4] |

| Solubility | Soluble in water. | [2] |

| Stability | Stable under normal conditions. Sensitive to heat, light, and moisture. | [3][4] |

| Storage | Inert atmosphere, Room Temperature. Keep containers tightly closed. |[2][4] |

Synthesis and Characterization

Synthetic Pathway Overview

The synthesis of Cyclopropyl(piperazin-1-yl)methanone hydrochloride is typically achieved through straightforward amide bond formation, followed by salt formation. A common and efficient method involves the deprotection of a Boc-protected piperazine derivative.

This method is favored due to the high yield and purity of the final product. The use of a Boc (tert-butyloxycarbonyl) protecting group for one of the piperazine nitrogens allows for selective acylation of the other nitrogen. The subsequent deprotection under acidic conditions with hydrochloric acid simultaneously removes the Boc group and forms the desired hydrochloride salt in a single, efficient step.

A representative synthetic workflow is illustrated below.

Caption: General workflow for the synthesis of Cyclopropyl(piperazin-1-yl)methanone HCl.

Detailed Synthesis Protocol

This protocol describes the deprotection of a Boc-protected precursor to yield the title compound.[6] This approach is a self-validating system as the reaction completion can be easily monitored by techniques like TLC or LC-MS, and the final product's identity is confirmed by spectroscopic analysis.

Materials:

-

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

-

3M Hydrochloric acid in Methanol

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (e.g., 3.7 g, 14.5 mmol) in methanol (15 mL) in a round-bottom flask, add a 3M solution of hydrochloric acid in methanol (15 mL) dropwise at 0 °C (using an ice bath).[6]

-

After the complete addition of the acid, remove the ice bath and allow the reaction mixture to warm to room temperature.[6]

-

Continue stirring the mixture at room temperature overnight to ensure complete deprotection.[6]

-

Monitor the reaction progress using a suitable chromatographic method (e.g., TLC or LC-MS) until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.[6]

-

The resulting off-white solid is the desired product, Cyclopropyl(piperazin-1-yl)methanone hydrochloride (yields are typically quantitative).[6]

-

Further purification, if necessary, can be performed by recrystallization from an appropriate solvent system.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. High-purity levels (e.g., >95-98%) are achievable depending on the manufacturing process.[3][7]

2.3.1 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is essential for confirming the molecular structure. The spectrum provides information on the number of different types of protons and their connectivity.

-

Protocol: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (δ, ppm) in DMSO-d₆:

-

~9.58 (s, 2H): Protons associated with the protonated piperazine amine (NH₂⁺).[6]

-

~3.69-4.08 (m, 4H): Piperazine ring protons adjacent to the carbonyl group.[6]

-

~3.04-3.16 (m, 4H): Piperazine ring protons adjacent to the protonated nitrogen.[6]

-

~1.96-2.03 (m, 1H): Cyclopropyl methine proton (CH).[6]

-

~0.71-0.76 (m, 4H): Cyclopropyl methylene protons (CH₂).[6]

-

2.3.2 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the parent free base.

-

Protocol: Analyze the sample using an LC-MS system with an electrospray ionization (ESI) source in positive ion mode.

-

Expected Result: A prominent peak at an m/z of 155, corresponding to the protonated molecule [M+H]⁺ of the free base (C₈H₁₄N₂O, MW = 154.21).[6]

2.3.3 Quality Control Workflow

A robust quality control (QC) process is critical to validate each batch of the synthesized intermediate. This ensures consistency and reliability for downstream applications in drug development.

Caption: Standard Quality Control workflow for chemical intermediates.

Pharmacological Significance

While Cyclopropyl(piperazin-1-yl)methanone hydrochloride is not typically an active therapeutic agent itself, its structural motifs are of significant pharmacological interest. It serves as a crucial reagent and building block in medicinal chemistry.

-

Intermediate for Olaparib: It is a documented key raw material in the synthesis of Olaparib, a PARP (poly (ADP-ribose) polymerase) inhibitor used in the treatment of certain types of cancer, including ovarian and breast cancer.[1]

-

Neuroprotective Agents: The compound is used to synthesize analogs of Esaprazole, which have shown potential as neuroprotective agents through their binding to the sigma-1 (σ1) receptor.[2][8]

-

General Drug Discovery: The piperazine ring is a common scaffold in drug design due to its ability to interact with various biological targets and its favorable pharmacokinetic properties.[9] Similarly, the cyclopropyl group can enhance metabolic stability and binding affinity.[9]

Safety and Handling

Proper handling of Cyclopropyl(piperazin-1-yl)methanone hydrochloride is essential to ensure laboratory safety. Based on aggregated GHS information, the compound presents several hazards.[5]

GHS Hazard Identification:

-

Flammability: Flammable solid.[5]

-

Toxicity: Harmful if swallowed.[5]

-

Irritation: Causes skin irritation and serious eye irritation/damage.[5][10]

-

Sensitization: May cause an allergic skin reaction.[5]

Recommended Handling and Storage:

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid dust formation and inhalation.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[4][11]

-

Storage: Store in a dry, cool, and well-ventilated area.[4] Keep the container tightly closed and store under an inert atmosphere to protect from moisture.[2][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

-

Spills: In case of a spill, avoid creating dust. Evacuate the area and use personal protective equipment. Prevent the material from entering drains.[11]

Conclusion

Cyclopropyl(piperazin-1-yl)methanone hydrochloride is a valuable and versatile chemical intermediate with significant applications in pharmaceutical synthesis. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile make it a reliable building block for researchers and drug development professionals. A thorough understanding of its properties and adherence to strict safety and handling protocols are paramount for its effective and safe utilization in the laboratory and beyond. The compound's role as a key precursor to important therapeutics like Olaparib underscores its importance in the landscape of modern medicinal chemistry.

References

-

LookChem. Cas 1021298-67-8, Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride. [Link]

-

Pipzine Chemicals. Cyclopropyl)(piperazin-1-yl)methanone hydrochloride. [Link]

-

PubChem. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955. [Link]

-

PharmaCompass. cyclopropyl(piperazin-1-yl)methanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

MDPI. methanone. [Link]

-

Chatterjee, I., Roy, D., & Panda, G. Supporting Information. [Link]

-

Chemdad. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride. [Link]

-

Oakwood Chemical. Cyclopropyl(piperazin-1-yl)methanone hydrochloride. [Link]

Sources

- 1. 1-(Cyclopropylcarbonyl)piperazine-59878-57-8 [ganeshremedies.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | (Cyclopropyl)(piperazin-1-yl)methanone HCl Supplier, Properties, Uses & Safety Data – China Manufacturer & Exporter [pipzine-chem.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. Cyclopropyl(piperazin-1-yl)methanone | 59878-57-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. mdpi.com [mdpi.com]

- 10. 1021298-67-8 Cas No. | Cyclopropyl(piperazin-1-yl)methanone hydrochloride | Apollo [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1021298-67-8: A Key Synthetic Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1021298-67-8, identified as 1-(Cyclopropylcarbonyl)piperazine hydrochloride. This document elucidates its chemical structure, properties, and, most significantly, its critical role as a synthetic intermediate in the pharmaceutical industry. The primary focus is on its function as a key building block in the synthesis of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib. Furthermore, this guide explores its emerging applications in the development of novel neuroprotective and antimicrobial agents. Detailed synthetic protocols, reaction mechanisms, and quantitative data are presented to provide researchers and drug development professionals with a thorough understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

The compound with CAS number 1021298-67-8 is chemically known as 1-(Cyclopropylcarbonyl)piperazine hydrochloride.[1][2][3][4] It is a piperazine derivative characterized by the presence of a cyclopropylcarbonyl group attached to one of the nitrogen atoms of the piperazine ring, and it is supplied as a hydrochloride salt.[5][6]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1021298-67-8 | [1][2][3][4] |

| IUPAC Name | cyclopropyl(piperazin-1-yl)methanone;hydrochloride | [2][3] |

| Molecular Formula | C₈H₁₅ClN₂O | [1][2][4] |

| Molecular Weight | 190.67 g/mol | [1][3] |

| SMILES | C1CC1C(=O)N2CCNCC2.Cl | [2][3] |

| Appearance | White to off-white or orange to green crystalline powder | [1][6][7] |

| Melting Point | 175-179 °C | [7] |

| Solubility | Soluble in water | [6][7] |

| Storage | Room temperature, in an inert atmosphere | [7] |

Core Function: A Critical Intermediate in Olaparib Synthesis

The primary and most well-documented function of 1-(Cyclopropylcarbonyl)piperazine hydrochloride is its role as a key intermediate in the synthesis of Olaparib (trade name Lynparza), a first-in-class PARP inhibitor approved for the treatment of certain types of cancer, including ovarian, breast, and prostate cancers.[5][8][9] Olaparib functions by inhibiting the PARP enzyme, which is crucial for DNA repair. In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to cell death through a mechanism known as synthetic lethality.[3]

The synthesis of Olaparib involves the coupling of the 1-(Cyclopropylcarbonyl)piperazine moiety with a functionalized phthalazin-1-one core.[4] Specifically, 1-(Cyclopropylcarbonyl)piperazine hydrochloride is reacted with 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in an amide coupling reaction.[1][4]

Synthetic Pathway of Olaparib featuring 1021298-67-8

The synthesis of Olaparib from 1-(Cyclopropylcarbonyl)piperazine hydrochloride typically involves an amide bond formation. This reaction is often facilitated by a coupling agent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[1][4]

Experimental Protocol: Synthesis of Olaparib

The following is a representative experimental protocol for the coupling reaction to synthesize Olaparib, based on literature descriptions.[1][4]

Materials:

-

1-(Cyclopropylcarbonyl)piperazine hydrochloride (1021298-67-8)

-

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of 1-(Cyclopropylcarbonyl)piperazine hydrochloride and 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid in anhydrous acetonitrile, add N,N-diisopropylethylamine and stir the mixture at room temperature.

-

Slowly add a solution of HBTU in acetonitrile to the reaction mixture.

-

Maintain the reaction temperature at or below 25°C and stir for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., HPLC or TLC).

-

Upon completion, cool the reaction mixture to induce precipitation of the product.

-

Filter the solid, wash with cold acetonitrile, and dry under vacuum to yield Olaparib.

Table 2: Representative Yields in Olaparib Synthesis

| Reaction Step | Product | Reported Yield | Source(s) |

| Amide coupling | Olaparib | ~77-85% | [5][8][9] |

Expanding Horizons: Applications in Neuroprotective and Antimicrobial Agent Synthesis

Beyond its established role in the synthesis of Olaparib, 1-(Cyclopropylcarbonyl)piperazine hydrochloride is a versatile building block for the development of other bioactive molecules.

Neuroprotective Agents

Research has indicated that 1-(Cyclopropylcarbonyl)piperazine hydrochloride is a useful reagent in the synthesis of Esaprazole analogs.[7][10][11] These analogs have shown affinity for sigma-1 receptors, which are implicated in a variety of neurological disorders, suggesting potential therapeutic applications in neuroprotection.[7][10]

Antimicrobial Agents

The piperazine nucleus is a common scaffold in the design of antimicrobial agents.[12] While direct antimicrobial activity of 1-(Cyclopropylcarbonyl)piperazine hydrochloride is not extensively reported, its derivatives are being explored for such properties. The incorporation of the cyclopropylcarbonylpiperazine moiety into various molecular frameworks can lead to novel compounds with potential antibacterial and antifungal activities.[13]

Synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride

The efficient synthesis of this key intermediate is crucial for its application in drug manufacturing. A common method involves the deprotection of a protected piperazine derivative.

Synthetic Pathway

A widely used laboratory-scale synthesis involves the removal of a tert-butoxycarbonyl (Boc) protecting group from tert-butyl 4-(cyclopropylcarbonyl)-1-piperazinecarboxylate using a strong acid, such as hydrochloric acid in methanol.[7]

Experimental Protocol: Synthesis of 1-(Cyclopropylcarbonyl)piperazine hydrochloride

The following protocol is adapted from published procedures.[7]

Materials:

-

tert-Butyl 4-(cyclopropylcarbonyl)-1-piperazinecarboxylate

-

Hydrochloric acid solution in methanol (e.g., 3M)

-

Methanol

Procedure:

-

Dissolve tert-butyl 4-(cyclopropylcarbonyl)-1-piperazinecarboxylate in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the hydrochloric acid/methanol solution to the stirring reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction for completion (e.g., by TLC or LC-MS).

-

Upon completion, remove the solvent under reduced pressure to obtain 1-(Cyclopropylcarbonyl)piperazine hydrochloride as a solid.

Table 3: Representative Yields for the Synthesis of 1021298-67-8

| Reaction Step | Product | Reported Yield | Source(s) |

| Boc Deprotection | 1-(Cyclopropylcarbonyl)piperazine hydrochloride | ~100% (crude) | [7] |

Conclusion

1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS No. 1021298-67-8) is a compound of significant interest to the pharmaceutical and chemical research communities. Its primary importance lies in its role as an indispensable intermediate in the large-scale synthesis of the anti-cancer drug Olaparib. The straightforward and high-yielding synthetic routes to both the intermediate itself and its subsequent incorporation into the final drug product make it an economically viable and critical component in the drug manufacturing pipeline. Furthermore, its utility as a versatile building block is being increasingly recognized in the exploration of new therapeutic agents targeting neurological and infectious diseases. This guide has provided a detailed technical overview to support researchers and developers in leveraging the full potential of this valuable chemical entity.

References

- WO2018038680A1 - Processes for preparing olaparib - Google P

-

olaparib - New Drug Approvals. (URL: [Link])

-

PubChem. (2023). 1-(Cyclopropylcarbonyl)piperazine hydrochloride. National Center for Biotechnology Information. (URL: [Link])

- EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)

-

China Chemicals (Self-produced) Factory & Suppliers. (URL: [Link])

- US10100017B2 - Processes for preparing olaparib - Google P

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: Synthesis, Properties, and Applications as a Pharmaceutical Intermediate. (URL: [Link])

-

Li, J., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Organic Process Research & Development, 26(3), 637-644. (URL: [Link])

-

Chatterjee, I., Roy, D., & Panda, G. (2023). A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry, 25(22), 9031-9036. (URL: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. (URL: [Link])

-

Naik, P. J., Parekh, D. V., & Desai, P. S. (2013). Synthesis, characterization and antimicrobial activity studies of (E)-1-cyclopropyl-6-fluoro-7-(4-(4-(2-isonicotinoyl-hydrazinyl)-6-(2-(4-substituted-benzylidene)-hydrazinyl-1,3,5,-triazin-2-yl)-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline carboxylic acid. Der Chemica Sinica, 4(4), 68-72. (URL: [Link])

-

Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. (URL: [Link])

Sources

- 1. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Synthetic method of olaparib - Eureka | Patsnap [eureka.patsnap.com]

- 4. EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one - Google Patents [patents.google.com]

- 5. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl)-, mo… [cymitquimica.com]

- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. apjhs.com [apjhs.com]

- 13. researchgate.net [researchgate.net]

Role of 1-(Cyclopropylcarbonyl)piperazine HCl in medicinal chemistry

An In-depth Technical Guide: The Role of 1-(Cyclopropylcarbonyl)piperazine HCl in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. 1-(Cyclopropylcarbonyl)piperazine hydrochloride stands out as a pivotal intermediate, skillfully merging the unique structural and metabolic advantages of a cyclopropyl group with the versatile pharmacokinetic and pharmacodynamic properties of a piperazine ring. This guide provides an in-depth analysis of this compound, elucidating its foundational chemical properties, strategic applications in drug design, and practical implementation in synthesis. Primarily leveraged in the development of therapeutics for neurological disorders, this scaffold's influence extends to enhancing receptor binding, optimizing metabolic stability, and improving overall drug-like properties.[1][2] This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, application, and strategic value of 1-(Cyclopropylcarbonyl)piperazine HCl.

Foundational Profile of a Key Synthetic Intermediate

Introduction to the Scaffold

1-(Cyclopropylcarbonyl)piperazine HCl is a heterocyclic compound recognized for its utility as a versatile building block in organic synthesis.[1] Its structure is a deliberate conjunction of two highly valued moieties in medicinal chemistry: the piperazine ring, a privileged scaffold known for its ability to modulate aqueous solubility and basicity, and the cyclopropyl group, a small carbocycle that imparts significant metabolic stability and conformational rigidity.[3][4][5] The hydrochloride salt form further enhances its utility by improving solubility and ease of handling in various reaction conditions, making it an excellent starting point for the synthesis of diverse and complex bioactive molecules.[2]

Physicochemical and Structural Characteristics

The compound's physical and chemical properties are crucial for its application in synthesis. These characteristics, summarized below, dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 1021298-67-8 | [1][6][7] |

| Molecular Formula | C₈H₁₄N₂O·HCl | [1][6][7] |

| Molecular Weight | 190.67 g/mol | [1][6][7] |

| Appearance | White to orange to green crystalline powder | [1][6][7] |

| Melting Point | 175 - 180 °C | [1][6][7] |

| Solubility | Soluble in water | [1][6] |

| Storage | Room Temperature, Inert Atmosphere | [6][7][8] |

The structural combination is key to its success. The piperazine moiety is a cornerstone in many CNS-active drugs, often serving as a basic, hydrophilic handle to optimize pharmacokinetics or as a rigid spacer to correctly orient pharmacophoric groups for target interaction.[3][9] The cyclopropyl group , with its unique strained ring system, offers several advantages:

-

Metabolic Stability: It can block sites of oxidative metabolism, increasing a drug's half-life.[4]

-

Potency and Binding: Its rigid structure can lock a molecule into a bioactive conformation, enhancing binding affinity to the target receptor.[4]

-

Physicochemical Properties: It can modulate lipophilicity and permeability, including transport across the blood-brain barrier.[4]

The Strategic Advantage in Drug Design

A Privileged Combination for Therapeutic Development

The fusion of the piperazine and cyclopropylcarbonyl motifs is not coincidental; it is a strategic design choice that addresses multiple challenges in drug discovery. This combination allows medicinal chemists to fine-tune the properties of a lead compound to enhance its overall therapeutic potential.[1] The piperazine ring is widely used to improve the solubility and basicity of drug candidates, which positively impacts their pharmacokinetic profiles.[5] Simultaneously, the cyclopropyl fragment is known to enhance metabolic stability, increase brain permeability, and reduce off-target effects, contributing to both efficacy and safety.[4]

This synergistic relationship makes 1-(Cyclopropylcarbonyl)piperazine HCl a valuable starting point for creating new chemical entities with improved drug-like properties.

Primary Therapeutic Applications

Research strongly indicates that 1-(Cyclopropylcarbonyl)piperazine HCl is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] It has been specifically employed in the creation of Esaprazole analogs, which have demonstrated neuroprotective properties and σ1 receptor binding activity in vitro.[2][6] The modulation of neurotransmitter systems is a critical aspect of its utility in neuroscience research.[1]

Furthermore, the constituent scaffolds are prevalent in other major therapeutic areas. The piperazine ring is a frequent component of kinase inhibitors used in oncology, such as Avapritinib and Infigratinib, where it often contributes to target engagement and favorable pharmacokinetics.[3] The cyclopropyl group is also found in numerous FDA-approved drugs for cancer, viral infections, and other conditions, valued for its ability to enhance potency and metabolic robustness.[10][11]

Synthesis and Implementation in Research

Verified Synthetic Protocol: Boc-Deprotection

A common and efficient method for preparing 1-(Cyclopropylcarbonyl)piperazine hydrochloride involves the deprotection of its tert-butyloxycarbonyl (Boc) protected precursor. This straightforward, high-yield reaction makes the intermediate readily accessible for research and development.[6]

Objective: To synthesize cyclopropyl(piperazin-1-yl)methanone hydrochloride from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.

Materials and Reagents:

| Reagent/Material | Purpose |

| tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | Starting Material |

| Methanol (MeOH) | Solvent |

| Hydrochloric Acid/Methanol Solution (e.g., 3M) | Deprotection Reagent |

| Round-bottom flask | Reaction Vessel |

| Magnetic stirrer and stir bar | Agitation |

| Ice bath | Temperature Control |

| Rotary evaporator | Solvent Removal |

Step-by-Step Methodology:

-

Preparation: Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.0 eq) in methanol in a round-bottom flask with a magnetic stir bar.[6]

-

Cooling: Place the flask in an ice bath and stir the solution, allowing it to cool to 0 °C.

-

Acidification: Slowly add a solution of hydrochloric acid in methanol (excess, e.g., 1.0 M solution) to the stirring reaction mixture at 0 °C. The acid cleaves the Boc protecting group.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight to ensure the reaction proceeds to completion.[6]

-

Work-up: Upon completion (monitored by TLC or LC-MS), remove the solvent by concentration under reduced pressure using a rotary evaporator.[6]

-

Isolation: The resulting solid is the desired product, cyclopropyl(piperazin-1-yl)methanone hydrochloride, which can be collected. The reported yield for this procedure is essentially quantitative.[6]

General Protocol for Scaffold Incorporation

Once synthesized, 1-(Cyclopropylcarbonyl)piperazine HCl is ready to be incorporated into larger molecules. A common application is its use as a secondary amine in nucleophilic substitution or coupling reactions. The following is a representative workflow for its coupling to an aryl halide, a key step in the synthesis of many CNS agents and kinase inhibitors.

Objective: To couple 1-(Cyclopropylcarbonyl)piperazine with a generic aryl halide (Ar-X) via a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

-

Neutralization: Before the reaction, the hydrochloride salt must be neutralized to the free base. This is typically done in situ using a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA).

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), combine the aryl halide (1.0 eq), the free-based 1-(Cyclopropylcarbonyl)piperazine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃) in an appropriate anhydrous solvent (e.g., toluene or dioxane).

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated, and the crude product is purified, typically by column chromatography, to yield the desired coupled product.

Safety, Handling, and Procurement

Hazard Profile

As with any chemical reagent, proper handling of 1-(Cyclopropylcarbonyl)piperazine HCl is essential. The compound has a defined set of hazards according to the Globally Harmonized System (GHS).

| GHS Hazard Statement | Description | Source |

| H302 | Harmful if swallowed | [12] |

| H315 | Causes skin irritation | [12] |

| H317 | May cause an allergic skin reaction | [12] |

| H319 | Causes serious eye irritation | [12] |

| H228 | Flammable solid | [12] |

Laboratory Best Practices

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[6][8]

-

Procurement: The compound is commercially available from various chemical suppliers, ensuring a reliable source for research and development activities.[2][7]

Conclusion: The Enduring Value of a Versatile Building Block

1-(Cyclopropylcarbonyl)piperazine HCl has firmly established its role as a high-value intermediate in medicinal chemistry. Its elegant design, combining the pharmacokinetic benefits of the piperazine ring with the metabolic and structural advantages of the cyclopropyl group, provides a powerful tool for drug discovery. Its demonstrated utility in the synthesis of neuroprotective agents and its relevance to scaffolds in other critical therapeutic areas like oncology underscore its broad applicability. For researchers and drug development professionals, this compound is not merely a reagent but a strategic asset, enabling the efficient construction of novel therapeutics with enhanced potency, safety, and drug-like properties.

References

-

Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5567. [Link]

-

1-(Cyclopropylcarbonyl)piperazine Hydrochloride. PubChem. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

-

Al-kuraishy, H. M., & Al-Gareeb, A. I. (2020). Introduction to the pharmacology of the central nervous system (CNS) drugs. EC Pharmacology and Toxicology, 8(3), 01-14. [Link]

-

Ren, T., & Zuo, Z. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 849-867. [Link]

- Preparation method of 1-cyclopropane formyl piperazine hydrochloride. CN111116514A.

-

Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

da Silva, G. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-604. [Link]

-

Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]

- 7. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | 1021298-67-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. 1021298-67-8|1-(Cyclopropylcarbonyl)piperazine hydrochloride|BLD Pharm [bldpharm.com]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

Olaparib Impurity 24: Technical Guide to Identification, Formation, and Control

Topic: Olaparib Impurity 24 (Tetrahydropyrazine Analog) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, Olaparib Impurity 24 (CAS: 2248670-14-4) represents a critical oxidative degradation product. Chemically defined as the tetrahydropyrazine analog of Olaparib, this impurity arises primarily through the dehydrogenation of the piperazine pharmacophore. Its presence is a direct indicator of oxidative stress during synthesis or storage, necessitating precise analytical control strategies.

This guide provides a foundational technical analysis of Impurity 24, moving beyond simple catalog definitions to explore the mechanistic causality of its formation, validated detection protocols, and mitigation strategies compliant with ICH Q3A/B and M7 guidelines.

Note on Nomenclature: While "Impurity 24" is a common designation in major reference standard catalogs (e.g., Chemicea, Simson Pharma), it is chemically synonymous with Olaparib Alkene Impurity or Dehydrogenated Olaparib . Researchers must verify chemical structure against CAS 2248670-14-4, as vendor numbering can vary.

Chemical Characterization & Identity

Impurity 24 is structurally characterized by the introduction of a double bond within the piperazine ring, reducing the molecular weight by 2 Daltons relative to the parent API.

| Parameter | Technical Detail |

| Common Name | Olaparib Impurity 24 / Olaparib Alkene Impurity |

| Chemical Name | 4-(3-(4-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydropyrazine-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one |

| CAS Number | 2248670-14-4 |

| Molecular Formula | C₂₄H₂₁FN₄O₃ |

| Molecular Weight | 432.45 g/mol (Parent Olaparib: 434.46 g/mol ) |

| Structural Alert | |

| Origin | Oxidative Degradation / Process Impurity |

Mechanistic Formation Pathway

The formation of Impurity 24 is not random; it follows a specific oxidative dehydrogenation pathway. The piperazine ring in Olaparib is susceptible to oxidation, particularly in the presence of radical initiators or transition metal impurities.

Mechanism Description

-

Initiation: Oxidative stress (peroxides, light, or metal catalysts) abstracts a hydrogen atom from the piperazine ring adjacent to the nitrogen.

-

Propagation: The resulting radical species stabilizes via the elimination of a second hydrogen, forming a double bond (alkene) within the ring.

-

Result: Conversion of the saturated piperazine to a 1,2,3,4-tetrahydropyrazine moiety.

Visualization: Degradation Pathway

Figure 1: Mechanistic pathway of Olaparib degradation to Impurity 24 via oxidative dehydrogenation.

Analytical Strategy: Detection & Quantification

Detecting Impurity 24 requires high-resolution separation due to its structural similarity to the parent compound. Standard reverse-phase HPLC is effective, but MS detection provides the necessary specificity to distinguish the -2 Da mass shift.

Recommended Protocol: UHPLC-MS/MS

This protocol is derived from validated stability-indicating methods for PARP inhibitors.

1. Chromatographic Conditions:

-

System: UHPLC with PDA and Q-TOF/Triple Quad MS.

-

Column: C18 Stationary Phase (e.g., InertSustain C18, 150 x 2.1 mm, 1.9 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear ramp to 90% B

-

15-18 min: Hold 90% B

-

18.1 min: Re-equilibrate 5% B.

-

2. Mass Spectrometry Parameters:

-

Ionization: ESI Positive Mode.

-

Target Mass: [M+H]⁺ = 433.17 m/z.

-

Differentiation: Monitor for the characteristic mass shift of -2.02 Da relative to Olaparib ([M+H]⁺ = 435.18).

-

Fragment Ions: The tetrahydropyrazine ring fragmentation often yields unique ions compared to the piperazine fragmentation pattern.

Visualization: Analytical Workflow

Figure 2: Analytical workflow for the specific identification of Impurity 24.

Control & Mitigation Strategy

Controlling Impurity 24 requires a "Quality by Design" (QbD) approach focusing on the suppression of oxidation pathways.

| Control Point | Mitigation Action | Rationale |

| Raw Materials | Screen piperazine starting materials for alkene impurities. | Prevents carry-over of pre-formed tetrahydropyrazine analogs. |

| Reaction Environment | Perform coupling reactions under Nitrogen/Argon. | Minimizes dissolved oxygen that initiates radical formation. |

| Formulation | Incorporate antioxidants (e.g., BHT) if excipients contain peroxides. | Scavenges free radicals before they attack the API. |

| Storage | Protect from light and moisture; store at controlled room temp or refrigerated. | Reduces energy input available for degradation activation. |

Regulatory & Toxicological Context (ICH M7)

Assessment:

Impurity 24 contains an

Actionable Insight:

-

In Silico Analysis: Must be evaluated using two complementary QSAR models (e.g., DEREK and SARAH) as per ICH M7.

-

Qualification: If the impurity exceeds the TTC (Threshold of Toxicological Concern) or the specific qualification threshold (0.15% or 1.0 mg/day), an Ames test may be required to rule out mutagenicity.

-

Specification Limits: Typically controlled at NMT 0.15% unless tox data justifies a higher limit.

References

-

MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega. (2023). Detailed elucidation of oxidative degradation products including dehydrogenated analogs.

-

Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies. Journal of Pharmaceutical and Biomedical Analysis. (2018). Describes the separation and characterization of Olaparib degradation products.

-

Olaparib Impurity 24 Reference Standard. Chemicea Pharmaceuticals. Chemical structure and CAS verification for Impurity 24 (CAS 2248670-14-4).

-

Olaparib Alkene Impurity CRS. CRS Laboratories. Confirmation of the alkene/dehydrogenated nomenclature.

-

ICH Guideline M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

Sources

The Lynchpin Moiety: A Technical Guide to the Mechanism of Action of 1-(Cyclopropylcarbonyl)piperazine Analogs as FAAH Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist